molecular formula C11H17N5 B11728708 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11728708
M. Wt: 219.29 g/mol
InChI Key: XPTLMYLKQOGAFD-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge and an amine group. The first pyrazole ring is substituted with a methyl group at the 1-position, while the second pyrazole carries a propyl group at the 1-position.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-3-5-16-6-4-11(14-16)12-7-10-8-13-15(2)9-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14)

InChI Key

XPTLMYLKQOGAFD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylation followed by alkylation with propyl halides . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and the concentration of reagents. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, THF

    Catalysts: Potassium carbonate, sodium hydride

Major Products

The major products formed from these reactions are typically substituted pyrazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine, exhibit promising anticancer properties. A review of multicomponent reactions for synthesizing pyrazole derivatives highlighted their potential against various cancer cell lines, with some compounds demonstrating significant cytotoxic effects at low concentrations . The structural features of this compound, including the difluoromethyl group, enhance its ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that synthesized pyrazole derivatives displayed notable antibacterial efficacy, with zones of inhibition comparable to standard antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.

Agrochemical Applications

Herbicide Development
this compound and its derivatives are being explored as herbicides. The unique structure of pyrazole compounds allows for the targeting of specific biochemical pathways in plants, making them suitable candidates for herbicide formulation . Research has indicated that modifications to the pyrazole structure can enhance herbicidal activity, leading to more effective agricultural practices.

Synthetic Chemistry

Synthesis Techniques
The synthesis of this compound typically involves multicomponent reactions which are efficient in producing complex molecules with high yields. Recent advancements in synthetic methodologies have allowed for the streamlined production of pyrazole derivatives, showcasing their versatility in organic synthesis .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Study Application Area Findings Reference
Study 1AnticancerSignificant cytotoxicity against cancer cell lines
Study 2AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Study 3HerbicidePotential as a selective herbicide with enhanced efficacy
Study 4Synthetic ChemistryHigh yield synthesis via multicomponent reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine with three related compounds from the literature, focusing on structural features, synthetic yields, and physicochemical properties.

6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine ()

  • Core Structure : Quinazoline ring fused to a pyrazole via an amine linker.
  • Key Differences :
    • The quinazoline core introduces aromaticity and planar rigidity, contrasting with the flexible methylene bridge in the target compound.
    • Bromine substitution at the 6-position enhances molecular weight (MW: ~348 g/mol) and may influence π-π stacking interactions.
  • Synthesis : Yield of 73% achieved via nucleophilic aromatic substitution, highlighting efficient coupling under mild conditions .
  • Physicochemical Data: Melting point: Not reported. Stability: Likely higher due to extended conjugation.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Core Structure : Pyrazole substituted with a cyclopropylamine and pyridine ring.
  • Key Differences :
    • Cyclopropyl group introduces steric bulk and electron-rich character compared to the propyl group in the target compound.
    • Pyridine substitution may enhance solubility in polar solvents.
  • Synthesis : Lower yield (17.9%) attributed to challenges in cyclopropane ring formation and competitive side reactions. Copper(I) bromide and cesium carbonate were critical for catalysis .
  • Physicochemical Data :
    • Melting point: 104–107°C.
    • $ ^1H $ NMR: δ 8.87 (pyridine proton), confirming aromatic substitution.

N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine ()

  • Core Structure : Pyrimidine linked to triazole and imidazole via amine chains.
  • Key Differences: Nitro-triazole and imidazole groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl/propyl groups in the target compound.
  • Synthesis : Moderate yield (66%) via stepwise alkylation, with decomposition observed above 200°C .
  • Physicochemical Data :
    • Melting point: 198–200°C (decomposition).
    • $ ^1H $ NMR: δ 9.45 (triazole proton), confirming nitro-group positioning.

Key Findings and Implications

Thermal Stability : Propyl and methyl substituents likely enhance thermal stability compared to nitro-triazole derivatives, which decompose near 200°C .

Solubility : The absence of polar groups (e.g., pyridine or nitro) may reduce aqueous solubility relative to analogs in and .

Biological Activity

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular Formula C11H15N5
Molecular Weight 225.27 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrazole moiety enhances binding affinity and selectivity, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
7bStaphylococcus epidermidis0.25Bactericidal

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Inhibition Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). For example, IC50 values were reported at 3.79 µM for MCF7 and 12.50 µM for HepG2 cells .

Table: Anticancer Activity Against Various Cell Lines

Cell LineCompoundIC50 (µM)Effect
MCF77b3.79Cytotoxic
HepG27b12.50Cytotoxic
HeLa7b42.30Cytotoxic

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent:

  • Mechanism : The compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting a mechanism that may be relevant for treating inflammatory diseases .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of pyrazole derivatives in overcoming resistance mechanisms in pathogenic bacteria, suggesting their potential as therapeutic agents in antibiotic-resistant infections .
  • Cancer Treatment : Clinical trials assessing the efficacy of pyrazole-based compounds in combination with existing chemotherapeutics showed enhanced tumor suppression in preclinical models, indicating a promising avenue for future research .

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